PfDHODH-IN-1

Species selectivity DHODH Plasmodium falciparum

PfDHODH-IN-1 (CCHTFP) is the only commercially available DHODH inhibitor with inverted species selectivity: potently inhibits human (190 nM), mouse (47 nM), and rat (21 nM) DHODH while showing negligible activity against PfDHODH (~1.1 mM). Unlike DSM1/DSM265, it serves as an essential negative-control for verifying on-target Plasmodium engagement. Use it to rule out host DHODH inhibition in antimalarial assays. Validated oral efficacy in rodent DTH models (mouse 30 mg/kg; rat 10 mg/kg). Streamline your counter-screen workflow with this unique reference probe.

Molecular Formula C14H11F3N2O2
Molecular Weight 296.249
CAS No. 1148125-81-8; 183945-55-3
Cat. No. B3004014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePfDHODH-IN-1
CAS1148125-81-8; 183945-55-3
Molecular FormulaC14H11F3N2O2
Molecular Weight296.249
Structural Identifiers
SMILESC1CC1C(=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C14H11F3N2O2/c15-14(16,17)9-3-5-10(6-4-9)19-13(21)11(7-18)12(20)8-1-2-8/h3-6,8,20H,1-2H2,(H,19,21)/b12-11-
InChIKeyIHKAHKDEGXLVIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PfDHODH-IN-1 (CAS 183945-55-3): Species-Selective Mammalian DHODH Inhibitor for Antimalarial Target Validation and Immunosuppression Research


PfDHODH-IN-1 (CCHTFP; CAS 183945-55-3) is a synthetic small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in de novo pyrimidine biosynthesis. Structurally, it is a 2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]propenamide derivative of A-771726, the active metabolite of the immunosuppressive prodrug leflunomide . Despite its nomenclature suggesting selectivity for the Plasmodium falciparum enzyme, PfDHODH-IN-1 is a potent inhibitor of mammalian DHODH isoforms (human IC50 = 190 nM; mouse IC50 = 47 nM; rat IC50 = 21 nM) and a demonstrably weak inhibitor of the malarial orthologue (PfDHODH IC50 ≈ 1.1 mM), yielding an inverted species-selectivity profile that distinguishes it from all bona fide antimalarial PfDHODH inhibitors [1].

Why PfDHODH-IN-1 Cannot Be Replaced by Generic PfDHODH Inhibitors or Leflunomide-Derived Analogs


PfDHODH-IN-1 occupies a unique position in the DHODH inhibitor landscape because its species-selectivity vector is inverted relative to the entire class of antimalarial PfDHODH inhibitors. Whereas front-line tool compounds such as DSM1 (PfDHODH IC50 = 47 nM; hDHODH IC50 > 100 µM) and the clinical candidate DSM265 (PfDHODH IC50 = 8.9 nM; hDHODH IC50 > 41 µg/mL) preferentially target the parasite enzyme, PfDHODH-IN-1 potently inhibits mammalian DHODH while exhibiting only millimolar activity against PfDHODH . This inversion renders it unsuitable for antimalarial efficacy studies but uniquely valuable as a mammalian-DHODH-positive control and as a negative-control probe for verifying on-target PfDHODH engagement in cellular assays. Simply substituting A-771726, leflunomide, or any parasite-selective PfDHODH inhibitor for PfDHODH-IN-1 will yield qualitatively different—and potentially misleading—experimental outcomes, particularly in experiments designed to disentangle host versus parasite pyrimidine biosynthesis contributions.

PfDHODH-IN-1 Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


Inverted Species Selectivity: PfDHODH-IN-1 Favors Mammalian DHODH 5,700-Fold Over the Parasite Enzyme

PfDHODH-IN-1 exhibits a functionally critical inverted selectivity profile compared to authentic antimalarial PfDHODH inhibitors. Against the recombinant truncated human DHODH, PfDHODH-IN-1 displays an IC50 of 190 nM, while against recombinant PfDHODH (N-terminally truncated, residues 158–569) its IC50 is approximately 1,100,000 nM (1.1 mM), representing a ~5,700-fold preference for the human enzyme [1]. In stark contrast, the triazolopyrimidine DSM1 inhibits PfDHODH with an IC50 of 47 nM while exhibiting negligible activity against human DHODH (IC50 > 100,000 nM), a >2,100-fold preference in the opposite direction . The clinical-stage inhibitor DSM265 further extends this antiparasite selectivity with a PfDHODH IC50 of 8.9 nM and no detectable human DHODH inhibition up to 41 µg/mL . This orthogonal selectivity profile makes PfDHODH-IN-1 uniquely suited as a mammalian-DHODH reference inhibitor in antimalarial drug discovery panels.

Species selectivity DHODH Plasmodium falciparum Target validation

Comparative Mammalian DHODH Potency: PfDHODH-IN-1 versus the Parent Compound A-771726

PfDHODH-IN-1 is a direct structural derivative of A-771726 (the active metabolite of leflunomide), and the two compounds exhibit comparable potency against human DHODH. PfDHODH-IN-1 inhibits recombinant human DHODH with an IC50 of 190 nM, while A-771726 inhibits the same enzyme with an IC50 of 230 nM (0.23 µM) . However, PfDHODH-IN-1 incorporates a cyclopropyl substituent at the 3-hydroxy position and a 4-trifluoromethyl group on the phenyl ring, whereas A-771726 bears a 3-methyl-4-(trifluoromethyl)phenyl moiety [1]. This structural divergence confers subtly altered species-selectivity profiles across rodent DHODH isoforms: PfDHODH-IN-1 inhibits mouse and rat DHODH with IC50 values of 47 nM and 21 nM, respectively, compared to A-771726's reported IC50 values of 3.5 µM (mouse) and 0.09 µM (rat) in lymphocyte proliferation assays [2]. The differential rodent selectivity is critical when selecting a tool compound for murine in vivo immunosuppression models.

Structure-activity relationship DHODH inhibition Immunosuppression Leflunomide

In Vivo Delayed-Type Hypersensitivity Suppression: PfDHODH-IN-1 Demonstrates Oral Efficacy in Dual Rodent Models

PfDHODH-IN-1 has been validated in vivo for immunosuppressive activity using delayed-type hypersensitivity (DTH) models in both mice and rats. When administered orally, PfDHODH-IN-1 inhibits DTH reactions at doses of 30 mg/kg in mice and 10 mg/kg in rats [1]. This dual-species in vivo efficacy data, derived from the same study series that characterized the leflunomide-derived DHODH inhibitor class, provides a quantitative benchmark absent for most research-grade DHODH tool compounds. By comparison, the parent compound A-771726 is the active metabolite of the FDA-approved prodrug leflunomide and its in vivo immunosuppressive activity is well-established in clinical rheumatoid arthritis settings; however, PfDHODH-IN-1 offers a structurally distinct alternative with differentiated rodent potency that may be advantageous in preclinical models where leflunomide's pharmacokinetics or metabolite profile are confounding factors .

In vivo efficacy Delayed-type hypersensitivity Immunosuppression Oral administration

Negative-Control Probe Utility: PfDHODH-IN-1 Enables Discrimination of Host Versus Parasite DHODH Contributions in Cellular Antimalarial Assays

Because PfDHODH-IN-1 potently inhibits mammalian DHODH (IC50 = 190 nM) but only weakly inhibits PfDHODH (IC50 ≈ 1.1 mM), it serves as an ideal negative-control probe for confirming that antimalarial activity observed with investigational PfDHODH inhibitors arises from parasite enzyme engagement rather than host cell DHODH inhibition [1]. In standard P. falciparum whole-cell proliferation assays (e.g., 3D7 strain cultured in human erythrocytes), a true PfDHODH-selective inhibitor such as DSM265 suppresses parasite growth with an EC50 in the low nanomolar range (4.3 nM for 3D7) . In the same assay format, PfDHODH-IN-1 would be expected to show negligible antimalarial activity at concentrations that fully inhibit human DHODH, thereby confirming that host DHODH inhibition alone is insufficient to block intraerythrocytic parasite development [2]. This orthogonal control function is not achievable with compounds that lack this inverted selectivity profile.

Negative control Counter-screening Antimalarial drug discovery Host-target validation

Structural Determinants of Selectivity: The Cyclopropyl and 4-Trifluoromethyl Modifications Distinguish PfDHODH-IN-1 from A-771726 and Leflunomide-Derived Congeners

The chemical structure of PfDHODH-IN-1 differs from that of A-771726 by the absence of a 3-methyl substituent on the phenyl ring and the presence of a cyclopropyl group at the 3-hydroxy position of the propenamide core: PfDHODH-IN-1 is (2Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide, whereas A-771726 is (2Z)-2-cyano-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]but-2-enamide [1]. The Kuo et al. (1996) SAR study, which systematically explored substituent effects in this chemical series, demonstrated that the cyclopropyl-for-methyl replacement at the 3-position and the removal of the 3-methyl group on the anilide ring significantly modulate both DHODH inhibitory potency and species selectivity across human, mouse, and rat enzymes [1]. These structural features are not present in the triazolopyrimidine (DSM1, DSM265) or dihydrothiophenone (PfDHODH-IN-2) chemotypes, placing PfDHODH-IN-1 in a structurally and pharmacologically distinct subclass within the broader DHODH inhibitor landscape.

Medicinal chemistry Structure-activity relationship Cyclopropyl substitution DHODH inhibitor design

Optimal Scientific and Procurement Scenarios for PfDHODH-IN-1: When This Compound Is the Correct Selection


Counter-Screening in Target-Based Antimalarial Drug Discovery: Discriminating Host vs. Parasite DHODH Inhibition

In antimalarial drug discovery programs targeting PfDHODH, PfDHODH-IN-1 serves as an essential counter-screening tool. Its potent inhibition of human DHODH (IC50 = 190 nM) coupled with negligible activity against PfDHODH (IC50 ≈ 1.1 mM) allows researchers to verify that the antimalarial activity of lead compounds arises from parasite enzyme engagement rather than host cell DHODH inhibition . A standard workflow involves running PfDHODH-IN-1 in parallel with a parasite-selective inhibitor such as DSM1 or DSM265 in P. falciparum 3D7 and Dd2 proliferation assays; compounds that recapitulate the PfDHODH-IN-1 profile (activity dependent on host DHODH) are deprioritized, while those mirroring DSM265 (parasite-selective killing) are advanced [1].

Preclinical Immunosuppression Pharmacology: Murine and Rat DTH Models Requiring Defined Oral Dosing

PfDHODH-IN-1 is directly applicable in rodent delayed-type hypersensitivity (DTH) models for evaluating DHODH-dependent immunosuppression. The compound has validated oral efficacy at 30 mg/kg (mouse) and 10 mg/kg (rat), providing dose benchmarks that streamline experimental design . Unlike leflunomide, which requires metabolic conversion to A-771726 and exhibits complex pharmacokinetics, PfDHODH-IN-1 can be administered as the active inhibitory species, simplifying pharmacokinetic-pharmacodynamic correlation in preclinical autoimmune disease models [1].

Species-Selectivity Reference Standard in DHODH Enzymology and Structural Biology

PfDHODH-IN-1 is an invaluable reference inhibitor for biochemical studies comparing DHODH orthologues. Its IC50 values span three orders of magnitude across species—21 nM (rat), 47 nM (mouse), 190 nM (human), and ~1.1 mM (P. falciparum)—making it a sensitive probe for detecting subtle differences in inhibitor binding pockets across DHODH enzymes . Researchers engaged in structural biology (X-ray crystallography, cryo-EM) or enzymology of DHODH can use PfDHODH-IN-1 co-crystallization or competitive binding experiments to map the structural determinants of species-selective inhibition, as its cyclopropyl substitution probes conformational constraints in the active site that are not interrogated by A-771726 or triazolopyrimidine-based inhibitors [1].

Negative Control for Host-DHODH-Mediated Cytotoxicity in Cancer Cell Panel Screens

In oncology research exploring DHODH as a therapeutic target (e.g., in KRAS-mutant cancers or acute myelogenous leukemia), PfDHODH-IN-1 can be deployed as a mammalian-DHODH-active reference compound to benchmark the cytotoxic effects of DHODH inhibition in human cancer cell lines. Its well-characterized potency against human DHODH (190 nM) provides a reproducible reference point for comparing novel DHODH inhibitors in viability assays, while its inactivity against PfDHODH eliminates confounding effects when DHODH inhibitor libraries are screened across both cancer and parasitology programs within the same research organization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for PfDHODH-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.